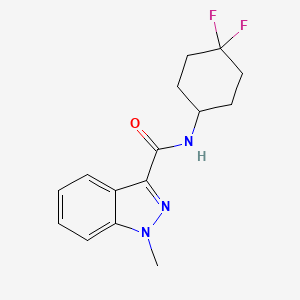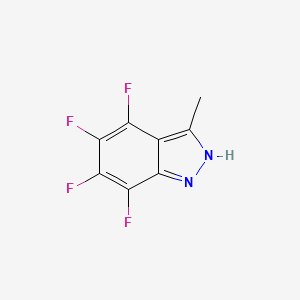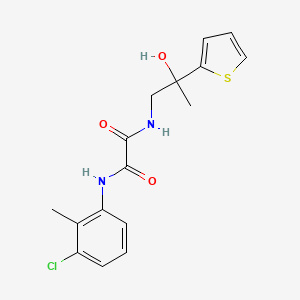
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of indole-based cannabinoids. This compound has shown potential therapeutic effects in various health conditions, including anxiety, depression, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is not fully understood. However, it is believed to act on the endocannabinoid system, which is involved in various physiological processes such as pain, mood, and appetite. The compound may also interact with other neurotransmitter systems, including the serotonergic and dopaminergic systems.
Biochemical and Physiological Effects:
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine, which are involved in mood regulation. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Moreover, it has been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone in lab experiments include its potential therapeutic effects in various health conditions, its ability to interact with the endocannabinoid system, and its low toxicity. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to determine its efficacy and safety, and the difficulty in synthesizing the compound.
Future Directions
There are several future directions for the research on 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone. These include:
1. Investigating its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
2. Studying its effects on the immune system and its potential in the treatment of autoimmune diseases.
3. Investigating its potential in the treatment of pain and inflammation.
4. Studying its effects on the cardiovascular system and its potential in the treatment of cardiovascular diseases.
5. Investigating its potential in the treatment of cancer.
Conclusion:
In conclusion, 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is a synthetic compound that has shown potential therapeutic effects in various health conditions. Its mechanism of action is not fully understood, but it is believed to act on the endocannabinoid system and interact with other neurotransmitter systems. It has various biochemical and physiological effects, including its ability to increase the levels of neurotransmitters such as serotonin and dopamine and reduce the levels of pro-inflammatory cytokines. Its advantages in lab experiments include its potential therapeutic effects and low toxicity, while its limitations include the need for further studies to determine its efficacy and safety. There are several future directions for the research on this compound, including investigating its potential in the treatment of neurodegenerative disorders, autoimmune diseases, pain and inflammation, cardiovascular diseases, and cancer.
Synthesis Methods
The synthesis of 1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves the condensation of 2-chlorophenylpiperazine and indole-3-carboxaldehyde in the presence of a reducing agent. The reaction is carried out in an organic solvent at a specific temperature and pressure. The yield of the compound depends on the reaction conditions and the purity of the starting materials.
Scientific Research Applications
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has shown potential therapeutic effects in various health conditions. It has been studied for its anxiolytic, antidepressant, and neuroprotective properties. It has also been investigated for its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Moreover, it has been studied for its anti-inflammatory and antinociceptive effects.
properties
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O/c21-17-6-2-4-8-19(17)22-11-13-23(14-12-22)20(25)15-24-10-9-16-5-1-3-7-18(16)24/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMMUUTFUKICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-chlorophenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B3020809.png)


![4'-methoxy-N-(2-methoxyphenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B3020814.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B3020816.png)
![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B3020818.png)
![(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol](/img/structure/B3020821.png)
![7-(4-Chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3020822.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3020824.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)